![molecular formula C9H5NO4 B1629182 2,3-Dioxoindoline-4-carboxylic acid CAS No. 41704-95-4](/img/structure/B1629182.png)
2,3-Dioxoindoline-4-carboxylic acid
Overview
Description
2,3-Dioxoindoline-4-carboxylic acid (DICA) is an important organic compound that has a wide range of applications in various fields. It is a versatile compound that can be used in the synthesis of various compounds, as a catalyst in various reactions, and as a reagent in various scientific experiments.
Scientific Research Applications
NMDA Receptor Antagonism : 2-Carboxytetrahydroquinoline derivatives, including those related to 2,3-Dioxoindoline-4-carboxylic acid, have been synthesized and evaluated for their ability to antagonize the glycine site on the NMDA receptor. This suggests potential applications in neuropharmacology (Carling et al., 1992).
Crystal Structure and Stability : Enamino derivatives of 1,3-dioxoindane-2-carboxylic acid, closely related to 2,3-Dioxoindoline-4-carboxylic acid, have been studied for their crystal structure, revealing intramolecular hydrogen bonds that could explain their stability. This has implications for understanding the structural characteristics of similar compounds (Malamidou-Xenikaki et al., 2008).
Dioxovanadium(V) Complex Formation : Research has shown that 4,8-Dihydroxyquinoline-2-carboxylic acid, similar to 2,3-Dioxoindoline-4-carboxylic acid, can act as a tridentate ligand in complexation with dioxovanadium(V). This is significant for the study of metal-ligand interactions in coordination chemistry (Moriuchi et al., 2007).
Cytotoxicity Against Cancer Cell Lines : Certain 1,3-dioxoindan-2-carboxylic acid arylamides have been synthesized and evaluated for their cytotoxicity against various human cancer cell lines, suggesting potential therapeutic applications in cancer treatment (Jung et al., 2004).
Polymer Synthesis and Characterization : The diacid chloride of 1,3-dioxoisoindoline-5-carboxylic acid, related to 2,3-Dioxoindoline-4-carboxylic acid, has been used to synthesize new unsaturated polyamide-imides. These polymers demonstrate significant thermal stability and solubility in polar solvents, indicating potential applications in materials science (Maiti & Ray, 1983).
Anti-Inflammatory Action : A study on 2,3-dioxoindoline showed its effectiveness in inhibiting mouse ear swelling and rat hind paw edema, indicating its potential as an anti-inflammatory agent (Huang, 2008).
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 2,3-dioxoindoline-4-carboxylic acid, have a wide range of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new therapeutic agents .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
Given the wide range of biological activities associated with indole derivatives, it is likely that the compound has diverse effects at the molecular and cellular level .
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be relatively stable under a variety of environmental conditions.
properties
IUPAC Name |
2,3-dioxo-1H-indole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO4/c11-7-6-4(9(13)14)2-1-3-5(6)10-8(7)12/h1-3H,(H,13,14)(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBVJLXMEWWFHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)NC(=O)C2=O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80632686 | |
Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dioxoindoline-4-carboxylic acid | |
CAS RN |
41704-95-4 | |
Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80632686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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